(1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride
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Overview
Description
(1R)-1-{[1,1’-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride: is a chemical compound that belongs to the class of organic compounds known as biphenyls. These compounds are characterized by the presence of two benzene rings connected by a single bond. The trifluoroethan-1-amine moiety introduces fluorine atoms, which are known for their high electronegativity and ability to influence the compound’s chemical properties. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-{[1,1’-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride typically involves several key steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Trifluoroethan-1-amine Moiety: This step involves the introduction of the trifluoroethan-1-amine group through a nucleophilic substitution reaction. The trifluoroethan-1-amine can be synthesized separately and then coupled with the biphenyl core.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid. This step is crucial for enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the trifluoroethan-1-amine moiety to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of functional groups such as nitro, halogen, or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-{[1,1’-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between biphenyl derivatives and biological macromolecules. Its fluorinated moiety enhances its ability to interact with proteins and nucleic acids, making it a valuable tool in biochemical studies.
Medicine
In medicine, (1R)-1-{[1,1’-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (1R)-1-{[1,1’-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The biphenyl core allows for π-π interactions with aromatic residues in proteins, while the trifluoroethan-1-amine moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The hydrochloride form enhances the compound’s solubility, facilitating its distribution and uptake in biological systems.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-{[1,1’-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine: The free base form of the compound without the hydrochloride salt.
(1R)-1-{[1,1’-biphenyl]-4-yl}-2,2,2-trifluoroethanol: A related compound where the amine group is replaced with an alcohol group.
(1R)-1-{[1,1’-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine acetate: Another salt form where the hydrochloride is replaced with an acetate group.
Uniqueness
The hydrochloride form of (1R)-1-{[1,1’-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine is unique due to its enhanced solubility and stability. The presence of the trifluoroethan-1-amine moiety introduces fluorine atoms, which significantly influence the compound’s chemical and biological properties. These features make it distinct from other similar compounds and valuable for various applications in research and industry.
Properties
CAS No. |
2703749-14-6 |
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Molecular Formula |
C14H13ClF3N |
Molecular Weight |
287.7 |
Purity |
95 |
Origin of Product |
United States |
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